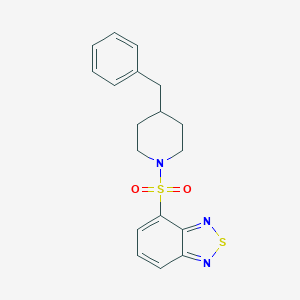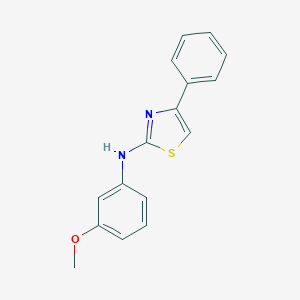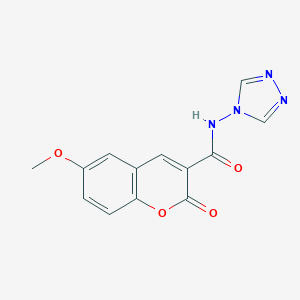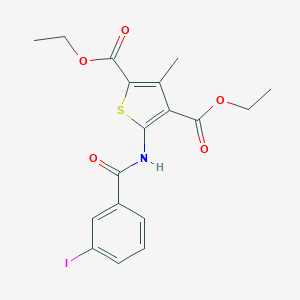
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole is a complex organic compound with the molecular formula C18H19N3O2S2 and a molecular weight of 373.49 g/mol . This compound features a benzothiadiazole core, which is a heterocyclic structure containing sulfur and nitrogen atoms, and a piperidine ring substituted with a benzyl group and a sulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves multiple steps, typically starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of o-phenylenediamine with sulfur-containing reagents. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the benzyl group and the sulfonyl group under specific reaction conditions .
Chemical Reactions Analysis
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
4-[(4-Benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
N-Benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety but differ in the attached functional groups and their overall structure.
Benzothiadiazole derivatives: Compounds with variations in the substituents on the benzothiadiazole core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
311328-62-8 |
|---|---|
Molecular Formula |
C18H19N3O2S2 |
Molecular Weight |
373.5g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H19N3O2S2/c22-25(23,17-8-4-7-16-18(17)20-24-19-16)21-11-9-15(10-12-21)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
InChI Key |
KXHMKYDJUCIQOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)

![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)

![2,2,2-trifluoro-N-{2-nitro-4-[(trifluoroacetyl)amino]phenyl}acetamide](/img/structure/B392459.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile](/img/structure/B392465.png)
